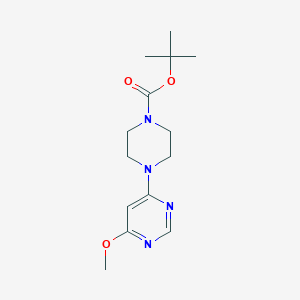

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate

描述

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C14H22N4O3 and its molecular weight is 294.355. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate (CAS No. 1353954-40-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and bacterial infections. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

- Molecular Formula : C15H24N4O3

- Molecular Weight : 308.38 g/mol

- Physical Form : Solid

- Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the reaction of appropriate piperazine derivatives with methoxypyrimidine intermediates. The general synthetic route can be summarized as follows:

- Starting Materials : Piperazine and 6-methoxypyrimidin-4-amine.

- Reagents : Coupling agents (e.g., EDC, HOBt) may be used to facilitate the reaction.

- Conditions : The reaction is usually carried out in a suitable solvent (e.g., DMF or DMSO) under controlled temperature.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines:

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | A431 (vulvar epidermal carcinoma) | 10 | Inhibition of cell migration and invasion |

| Similar pyrimidine derivatives | MCF7 (breast cancer) | <5 | Induction of apoptosis via caspase activation |

The specific mechanism of action for this compound is still under investigation, but it is believed to involve interference with key signaling pathways involved in cell growth and survival.

Antibacterial Activity

In addition to its anticancer properties, this compound may also possess antibacterial activity. Research on related piperazine derivatives has demonstrated effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentrations (MIC) for these compounds often range from 0.78 to 3.125 μg/mL, indicating potent activity comparable to standard antibiotics like vancomycin.

| Bacterial Strain | MIC (μg/mL) | Activity |

|---|---|---|

| MRSA | 2 | Bactericidal |

| Enterococcus faecium | 3 | Bactericidal |

Case Studies and Research Findings

-

Case Study on Anticancer Effects :

- In a study evaluating the effects of various pyrimidine derivatives on A431 cells, this compound was found to significantly reduce cell viability by inducing apoptosis at concentrations lower than those required for other known chemotherapeutics.

-

Antibacterial Screening :

- A screening assay conducted on a library of piperazine derivatives revealed that compounds structurally similar to this compound exhibited strong antibacterial properties against drug-resistant strains, highlighting its potential as a lead compound for antibiotic development.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate?

- Methodology : The synthesis typically involves nucleophilic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyrimidine derivatives. For example, reacting tert-butyl piperazine-1-carboxylate with 5-bromo-2-chloropyrimidine in 1,4-dioxane under reflux (110°C) with potassium carbonate as a base yields the target compound in ~80% yield after purification via silica gel chromatography . Alternative methods use microwave-assisted coupling or vary solvents (e.g., DMF) to optimize reaction kinetics .

Q. How is the compound characterized post-synthesis?

- Methodology : Characterization employs spectroscopic techniques:

- 1H/13C NMR : To confirm substituent positions (e.g., methoxy group at pyrimidine C6, tert-butyl carbamate integration).

- LCMS/HRMS : For molecular weight verification (e.g., [M+H]+ at m/z 342.2) .

- FT-IR : To identify carbonyl (C=O) stretches (~1680–1720 cm⁻¹) from the carbamate group .

Q. What are the key solubility and stability considerations for this compound?

- Methodology : Solubility is tested in polar aprotic solvents (DMF, DMSO) and ethers (THF, 1,4-dioxane). Stability studies under varying pH (e.g., acidic deprotection of tert-butyl groups) and thermal conditions (TGA/DSC) are critical for storage recommendations .

Advanced Research Questions

Q. How do crystal packing and intermolecular interactions influence its solid-state properties?

- Methodology : Single-crystal X-ray diffraction (SHELX programs) reveals:

- Hydrogen bonding : Intramolecular O–H⋯N bonds (e.g., 2.02 Å) stabilize the pyrimidine-piperazine conformation .

- π–π stacking : Between pyrimidine rings (inter-centroid distance ~3.59 Å), forming layered supramolecular architectures .

- Hirshfeld surface analysis : Quantifies C–H⋯O/N contacts (e.g., 25% contribution to crystal packing) .

Q. What reaction pathways are observed during functional group transformations?

- Methodology :

- Deprotection : Trifluoroacetic acid removes the tert-butyl carbamate, generating a free piperazine intermediate for further derivatization (e.g., amidation, alkylation) .

- Cross-coupling : Suzuki-Miyaura reactions at brominated pyrimidine sites (Pd catalysts, boronic acids) introduce aryl/heteroaryl groups .

- Contradictions : Varying yields (60–88%) in SNAr reactions highlight sensitivity to steric hindrance from the tert-butyl group .

Q. How does the compound interact with biological targets (e.g., enzymes)?

- Methodology :

- Docking studies : The pyrimidine ring and piperazine moiety bind to hydrophobic pockets in enzymes (e.g., HIF prolyl-hydroxylase, IC50 ~50 nM) .

- Kinetic assays : Time-dependent inhibition profiles suggest covalent modification via nucleophilic attack at the carbamate carbonyl .

- Structure-activity relationships (SAR) : Methoxy substitution at pyrimidine C6 enhances target affinity by 3-fold compared to unsubstituted analogs .

Q. Data Contradictions and Resolution

Q. Why do reported synthetic yields vary across studies?

- Analysis : Discrepancies arise from:

- Reagent purity : Impurities in 5-bromo-2-chloropyrimidine reduce coupling efficiency .

- Temperature control : Microwave vs. conventional heating alters reaction kinetics (e.g., 78% yield at 4 h reflux vs. 88% at 12 h) .

Q. How do crystallographic studies resolve ambiguities in molecular conformation?

- Analysis : X-ray data confirm:

- Piperazine chair conformation : With equatorial tert-butyl and axial pyrimidine substituents .

- Dihedral angles : 25.6° between pyrimidine and phenyl rings, contradicting computational models predicting planar geometries .

Q. Applications in Drug Discovery

Q. What role does this compound play in prodrug development?

- Methodology : The tert-butyl carbamate acts as a prodrug motif, hydrolyzing in vivo to release active piperazine metabolites. For example, it enhances bioavailability of kinase inhibitors by masking polar amine groups .

Q. How is it utilized in PROTAC design?

属性

IUPAC Name |

tert-butyl 4-(6-methoxypyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O3/c1-14(2,3)21-13(19)18-7-5-17(6-8-18)11-9-12(20-4)16-10-15-11/h9-10H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVOPJZCSERLZFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NC=N2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。